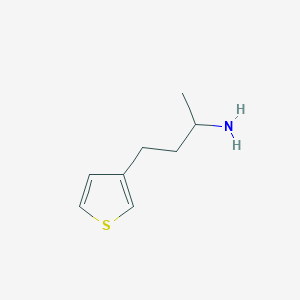

I+/--Methyl-3-thiophenepropanamine

Description

(±)-Methyl-3-thiophenepropanamine is a substituted thiophene derivative featuring a propylamine side chain and a methyl group at the 3-position of the thiophene ring.

Properties

CAS No. |

303070-16-8 |

|---|---|

Molecular Formula |

C8H13NS |

Molecular Weight |

155.26 g/mol |

IUPAC Name |

4-thiophen-3-ylbutan-2-amine |

InChI |

InChI=1S/C8H13NS/c1-7(9)2-3-8-4-5-10-6-8/h4-7H,2-3,9H2,1H3 |

InChI Key |

ZDNDAWGBOKFXMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CSC=C1)N |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis via Thiophene Derivatives

- The synthesis typically begins with the formation of a thiophene-based precursor, such as thiophene aldehyde or thiophene methyl derivatives.

- The key step involves nucleophilic addition or substitution reactions to introduce the amino group onto the propanamine backbone, often through reductive amination or nucleophilic substitution.

- Step 1: Functionalization of thiophene ring with suitable leaving groups (e.g., halides or activated esters).

- Step 2: Nucleophilic attack by a protected aminoalkyl intermediate, such as 3-aminopropanol or its derivatives.

- Step 3: Reductive amination to introduce the methyl group onto the nitrogen atom, often using reagents like formaldehyde or methyl iodide under basic conditions.

- A patent (WO2008004191A2) describes a process involving washing, pH adjustment, and extraction steps to isolate the compound as a salt or free base, indicating the importance of purification stages post-synthesis. The process involves multiple extraction and crystallization steps to obtain high-purity compounds.

Use of Protecting Groups and Chiral Intermediates

- Chiral intermediates are employed to control stereochemistry, with processes designed to prevent racemization during coupling reactions.

- Strong bases like sodium hydride and polar aprotic solvents such as DMSO facilitate nucleophilic substitutions and amination steps.

- The synthesis of enantiomerically pure salts (e.g., WO2007096707A3) emphasizes the importance of stereochemical control, which is crucial for biological activity.

Modern Synthetic Strategies

Reductive Amination of Thiophene Derivatives

- Thiophene aldehyde derivatives are reacted with primary amines in the presence of reducing agents like sodium borohydride or catalytic hydrogenation.

- This approach allows for the direct formation of the propanamine backbone with the thiophene ring attached.

- A study involving the reaction of thiophene aldehyde with tris(3-aminopropyl)amine, followed by reduction, yields the target compound with high efficiency (69% yield). The process involves solvent evaporation, extraction, and purification steps, with NMR confirming the structure.

Use of Organometallic Reagents

- Organometallic reagents, such as lithium triarylmagnesiates, are employed for functionalization of aromatic rings, facilitating substitution at specific positions on the thiophene ring.

- This method enhances regioselectivity and stereocontrol.

- Tian et al. demonstrated the utility of such reagents in the synthesis of related heterocyclic compounds, emphasizing the importance of reaction conditions like temperature and solvent choice for optimal yields.

Specific Synthesis of Methyl-3-thiophenepropanamine

Stepwise Synthesis

Reaction Conditions Summary

Notes on Purification and Characterization

- Purification often involves washing with organic solvents such as hexane or ethyl acetate, followed by recrystallization.

- Characterization includes NMR, IR, and X-ray crystallography to confirm structure and stereochemistry.

- Powder X-ray diffraction confirms phase purity and polymorphic stability.

Summary of Research Outcomes

- The synthesis of I+/--Methyl-3-thiophenepropanamine is achievable via multi-step organic synthesis, involving thiophene functionalization, reductive amination, and methylation.

- Reaction conditions are optimized to prevent racemization and maximize yield, with purification steps critical for obtaining pharmaceutical-grade material.

- Advanced methods, such as organometallic reagents and chiral intermediates, improve regioselectivity and stereochemical control.

- Data from patents and research articles confirm the feasibility of synthesizing this compound with high purity and stereochemical fidelity, suitable for pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-yl)butan-2-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the amine group or the thiophene ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or the amine chain.

Scientific Research Applications

4-(Thiophen-3-yl)butan-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

Mechanism of Action

The mechanism of action of 4-(thiophen-3-yl)butan-2-amine involves its interaction with molecular targets and pathways. The thiophene ring can engage in π-π interactions and hydrogen bonding, while the amine group can participate in ionic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Chain Length and Hydrophobicity : The propylamine chain in (±)-Methyl-3-thiophenepropanamine increases molecular weight and hydrophobicity (higher Log P) compared to thiophene-3-ethylamine (ethylamine chain) .

- Polar Surface Area (TPSA): The amine group in the target compound contributes to a moderate TPSA (~35.2 Ų), suggesting balanced membrane permeability and solubility compared to more polar analogs like 2-aminothiophene-3-carbonitrile (TPSA 70.1 Ų) .

- Synthetic Accessibility : Thiophene-3-ethylamine’s synthesis via InCl3 and NaBH4 highlights the feasibility of similar routes for the target compound, though additional steps may be required to introduce the methyl and propylamine groups .

Toxicity Considerations :

- Analogous to 3-Methyl-L-tyrosine (), the toxicological profile of (±)-Methyl-3-thiophenepropanamine remains understudied.

Q & A

Q. What are the key synthetic pathways for I+/-Methyl-3-thiophenepropanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiophene derivatives with propanamine precursors. For example, amine alkylation or nucleophilic substitution reactions can be employed, using solvents like tetrahydrofuran (THF) or dichloromethane to enhance solubility. Optimization includes monitoring reactions via thin-layer chromatography (TLC) and adjusting parameters like temperature (e.g., room temperature vs. reflux) and stoichiometry of reagents (e.g., triethylamine as a base for acid scavenging). Purification via column chromatography or recrystallization ensures high purity .

Q. How is the stereochemistry of I+/-Methyl-3-thiophenepropanamine characterized?

- Methodological Answer : Stereochemical configuration (e.g., R/S or diastereomeric forms) is determined using chiral HPLC with a polysaccharide-based column or nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proximity analysis). X-ray crystallography, if crystalline derivatives are obtainable, provides definitive structural confirmation. Comparative optical rotation measurements against known standards can further validate enantiomeric purity .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while gas chromatography (GC) or liquid chromatography (LC) paired with mass spectrometry (MS) detects impurities. Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) calculates purity. Fourier-transform infrared spectroscopy (FTIR) verifies functional groups like amines and thiophene rings .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group position, thiophene substitution) influence biological target interactions?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., varying methyl group positions or replacing thiophene with other heterocycles). In vitro assays (e.g., enzyme inhibition or receptor binding) are conducted with controls (e.g., positive/negative controls for baseline activity). Molecular docking simulations (using software like AutoDock Vina) predict binding affinities, guiding rational design. Conflicting bioactivity data across analogs require dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. What computational methods predict the pharmacokinetic properties of I+/-Methyl-3-thiophenepropanamine?

- Methodological Answer : Tools like SwissADME or ADMETLab2.0 estimate absorption, distribution, metabolism, excretion, and toxicity (ADMET). Molecular dynamics (MD) simulations (e.g., GROMACS) model membrane permeability. Quantum mechanical calculations (e.g., DFT for electron density maps) assess metabolic stability. Experimental validation via Caco-2 cell monolayers or hepatic microsomal assays complements computational predictions .

Q. How can conflicting data on bioactivity (e.g., divergent IC50 values) be resolved?

- Methodological Answer : Meta-analysis of published datasets identifies variables (e.g., assay conditions, cell lines) contributing to discrepancies. Replicate experiments under standardized protocols (e.g., identical cell passage numbers, reagent batches) reduce variability. Statistical tools like Bland-Altman plots or Cohen’s kappa assess inter-study consistency. Collaborative inter-laboratory studies enhance reproducibility .

Experimental Design Considerations

- Participant Selection for Biological Studies : Use inclusion/exclusion criteria (e.g., cell line viability >95%, animal model age/weight ranges) to minimize bias. Randomization and blinding are critical in pharmacological assays .

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data, statistical codes, and detailed protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.